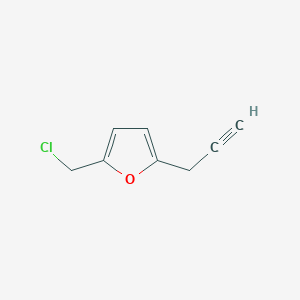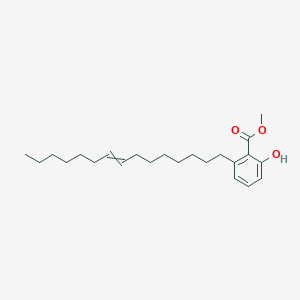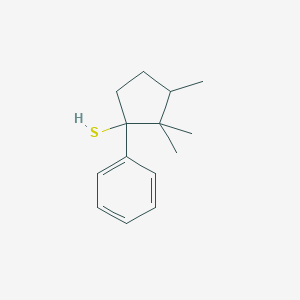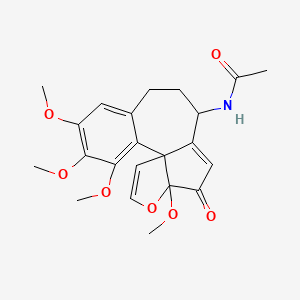
Secocolchicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of secocolchicine involves a fully regiocontrolled process. One of the key steps in the synthetic route is the condensation of lithium halogenocarbenoid with 3,4,5-trimethoxycinnamaldehyde. This reaction produces a 1,2-addition product, which is then elaborated to form a benzoate compound. Treatment with a base leads to ring expansion, resulting in a troponoid structure. The final step involves replacing the benzoate group with an acetamido moiety to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Secocolchicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different analogs.
Substitution: Various substitution reactions can occur, particularly at the methoxy groups, to produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different pharmacological properties.
Aplicaciones Científicas De Investigación
Secocolchicine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of colchicine derivatives.
Biology: this compound is studied for its effects on cell division and its potential as an anti-mitotic agent.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating inflammatory conditions and certain types of cancer.
Industry: this compound and its derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals
Mecanismo De Acción
Secocolchicine exerts its effects primarily by interfering with the intracellular assembly of the inflammasome complex in neutrophils and monocytes. This action mediates the activation of interleukin-1β, an inflammatory mediator. Additionally, this compound attenuates neutrophil activity, reducing inflammation and cell proliferation .
Comparación Con Compuestos Similares
Secocolchicine is compared with other colchicine derivatives and similar compounds:
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
Demecolcine: Another derivative with similar anti-mitotic effects but different pharmacokinetic properties.
Thiocolchicine: A sulfur-containing analog with enhanced anti-inflammatory activity.
Uniqueness: this compound is unique due to its specific synthetic route and the resulting structural modifications, which can lead to distinct pharmacological properties compared to other colchicine derivatives .
Propiedades
Número CAS |
61014-70-8 |
|---|---|
Fórmula molecular |
C22H25NO7 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
N-(3,4,5,14-tetramethoxy-13-oxo-15-oxatetracyclo[9.6.0.01,14.02,7]heptadeca-2,4,6,11,16-pentaen-10-yl)acetamide |
InChI |
InChI=1S/C22H25NO7/c1-12(24)23-15-7-6-13-10-16(26-2)19(27-3)20(28-4)18(13)21-8-9-30-22(21,29-5)17(25)11-14(15)21/h8-11,15H,6-7H2,1-5H3,(H,23,24) |
Clave InChI |
FFDCJEBRJMKLSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C34C1=CC(=O)C3(OC=C4)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


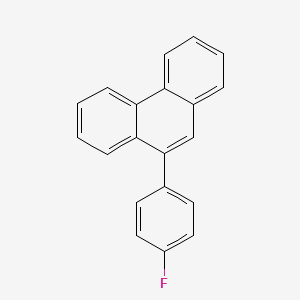
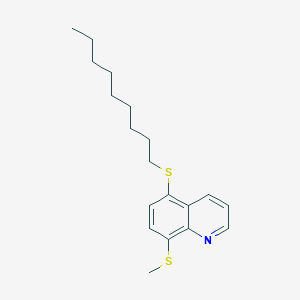
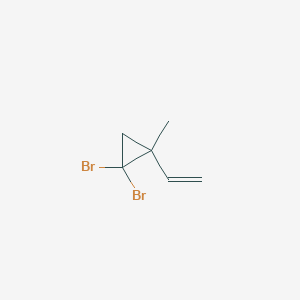
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
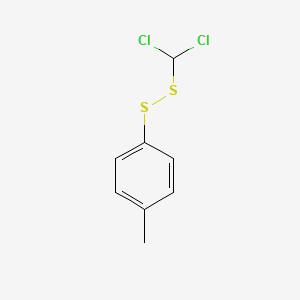
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
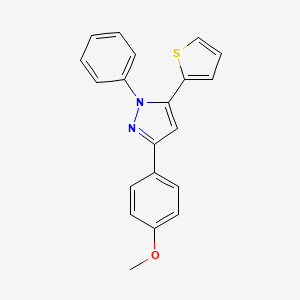

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)

